Physicochemical Profile: Lipophilicity and pKa Drive BBB Penetration Potential Over Fluoro and Chloro Analogs
1-(4-Bromobenzyl)piperidin-4-ol exhibits a calculated LogP of 2.41, which is 0.73 units higher than its 4-fluoro analog (LogP 1.68) and 0.31 units higher than its 4-chloro analog (LogP 2.10), as reported by ChemSrc . This increased lipophilicity, combined with a predicted pKa of 14.85 for the piperidine nitrogen , suggests a higher fraction of unionized species at physiological pH, a key determinant for passive diffusion across the blood-brain barrier (BBB). The compound's polar surface area (PSA) of 23.47 Ų is identical to its analogs, but the enhanced LogP shifts its CNS MPO score closer to the optimal range for CNS drug candidates, making it a preferred scaffold for neurological target engagement studies.
| Evidence Dimension | Lipophilicity (LogP) and pKa |
|---|---|
| Target Compound Data | LogP: 2.41; pKa: 14.85 (predicted) |
| Comparator Or Baseline | 4-Fluoro analog (LogP: 1.68); 4-Chloro analog (LogP: 2.10) |
| Quantified Difference | ΔLogP = +0.73 vs. fluoro; +0.31 vs. chloro |
| Conditions | Calculated values from ChemSrc database |
Why This Matters
Higher LogP enhances BBB permeability, making the bromo analog preferable for CNS-targeted research applications where brain exposure is critical.
